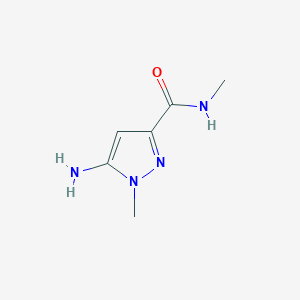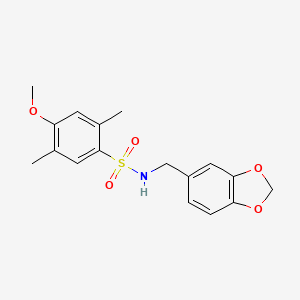
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide, also known as GSK-3β inhibitor VIII, is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine protein kinase that plays a crucial role in various physiological processes, including cell proliferation, differentiation, and apoptosis. GSK-3β has also been implicated in the pathogenesis of several diseases, including cancer, diabetes, and Alzheimer's disease.
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide exerts its effects by selectively inhibiting N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamideβ. N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamideβ is involved in the regulation of several signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation. Inhibition of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamideβ leads to the activation of the Wnt/β-catenin pathway, which can result in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, it has been shown to have anti-inflammatory properties and may have potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide in lab experiments is its high selectivity for N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamideβ. This allows for the specific inhibition of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamideβ without affecting other kinases. However, one of the limitations of using N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide. One direction is the further investigation of its potential use in the treatment of Alzheimer's disease. Another direction is the study of its potential use in the treatment of inflammatory diseases. Additionally, the development of more water-soluble derivatives of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide may allow for its use in a wider range of experiments.
Méthodes De Synthèse
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide can be synthesized using a multi-step process. The first step involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 1,3-benzodioxole in the presence of a base such as triethylamine. The resulting intermediate is then treated with N-methylmorpholine and N,N'-carbonyldiimidazole to form the final product.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamideβ has been implicated in the pathogenesis of the disease. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has been shown to have anti-inflammatory properties and may have potential use in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-11-7-17(12(2)6-15(11)21-3)24(19,20)18-9-13-4-5-14-16(8-13)23-10-22-14/h4-8,18H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVNLYMGSBPZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

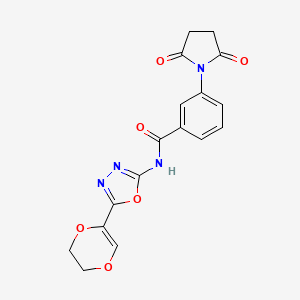
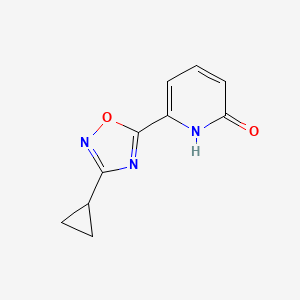
![ethyl 2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2695979.png)
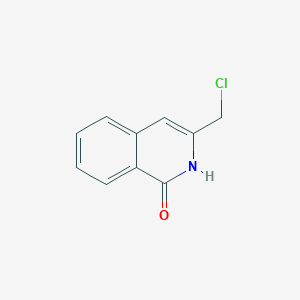
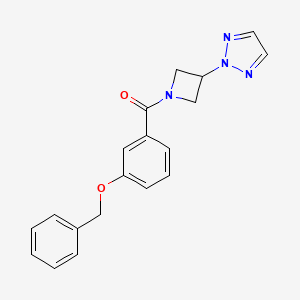
![2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2695983.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2695984.png)
![1-Azabicyclo[3.3.1]nonan-5-ylmethanamine](/img/structure/B2695987.png)
![2-Chloro-N-[1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B2695988.png)
![Tert-butyl 4-(4-bromobenzoyl)-4'-methyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B2695992.png)
![7-Hydroxy-5-azaspiro[2.4]heptan-4-one](/img/structure/B2695993.png)
![ethyl 1-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2695994.png)
